N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-17-6-8-20(26)15-21(17)28-25(32)24(31)27-16-23(30-11-4-3-5-12-30)18-7-9-22-19(14-18)10-13-29(22)2/h6-9,14-15,23H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBONMWNSSADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 922083-88-3 |
| Molecular Formula | C25H31ClN4O2 |
| Molecular Weight | 455.0 g/mol |
The oxalamide functional group is significant in the context of kinase inhibitors, suggesting that this compound may interact with various kinases involved in cellular signaling pathways .
1. Kinase Inhibition
The oxalamide group is frequently associated with kinase inhibition. Preliminary studies indicate that compounds with similar structures can exhibit inhibitory effects on kinases, which play crucial roles in cell proliferation and survival. This suggests that this compound may have therapeutic applications in cancer treatment by modulating signaling pathways.
2. G Protein-Coupled Receptor Interaction
The presence of the indole structure within the compound hints at potential interactions with G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating various physiological processes, including neurotransmission and immune responses. Thus, this compound could influence neuropharmacological outcomes or immune modulation.
Study 2: Anti-inflammatory Effects
Research into related compounds has shown promising anti-inflammatory activities. For instance, derivatives containing indole moieties have been reported to reduce inflammation markers in vitro. These findings imply that this compound may also possess anti-inflammatory properties, warranting further exploration through clinical trials .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity Type | Potential Effects |
|---|---|
| Kinase Inhibition | Modulation of cell signaling |
| Antimicrobial | Activity against bacterial strains |
| Anti-inflammatory | Reduction of inflammation |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing and purifying N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide?
- Methodology : The synthesis typically involves coupling reactions between substituted phenyl and piperidinyl-ethyl intermediates. For example, a chloro-substituted phenyl group may react with a functionalized piperidine-ethyl moiety via oxalamide bond formation. Purification often employs normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate the target compound, as described in analogous syntheses .
- Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts. Monitor purity using TLC or HPLC.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly for distinguishing piperidinyl, indolinyl, and chloro-methylphenyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies characteristic amide (C=O, N-H) and aromatic (C-Cl) stretches.
- Reference : Structural validation strategies align with protocols used for related oxalamide derivatives .
Q. What functional groups in this compound influence its pharmacological activity?
- Key Groups :
- Oxalamide core : Enhances hydrogen bonding with target proteins.
- 5-Chloro-2-methylphenyl : Contributes to lipophilicity and target binding.
- Piperidinyl-ethyl group : Modulates solubility and receptor interactions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodology :
Systematic Substituent Variation : Modify the chloro-methylphenyl, piperidinyl, or indolinyl groups to assess impact on target binding.
In Vitro Assays : Measure IC values against relevant enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
Computational Modeling : Dock analogs into target protein structures (e.g., ALK kinase) to predict binding affinities.
- Reference : SAR strategies mirror those used in developing ALK inhibitors, where piperidinyl substitutions improved selectivity .
Q. What experimental models are suitable for evaluating in vivo efficacy?
- Methodology :
- Xenograft Models : Implant human cancer cells (e.g., ALK-positive tumors) into immunodeficient mice. Administer the compound orally or intravenously; monitor tumor growth inhibition and survival rates.
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
Q. How can contradictory data in biological assays (e.g., inconsistent IC values) be resolved?
- Methodology :
Assay Validation : Ensure consistency in buffer conditions, enzyme lots, and control compounds.
Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability.
- Reference : Discrepancies in kinase inhibitor data are often resolved through rigorous assay standardization .
Q. What rational design strategies address poor solubility or metabolic stability?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Cytochrome P450 Inhibition : Replace metabolically labile moieties (e.g., methylindolinyl) with stable analogs.
- Salt Formation : Prepare hydrochloride or phosphate salts to improve crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
